molecular formula C14H15ClN2O B7516003 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide

4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide

Cat. No. B7516003
M. Wt: 262.73 g/mol
InChI Key: YTAVSSMBBFJZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide, also known as Ro 64-6198, is a synthetic compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of pyrrole carboxamides and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 exerts its effects by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, leading to a range of physiological effects. By increasing the levels of endocannabinoids, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, reducing both acute and chronic pain. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has also been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models. Additionally, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in physiological processes. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has also been found to have good pharmacokinetic properties, making it suitable for use in animal models. However, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has some limitations for use in lab experiments. It has been found to have some off-target effects, which may complicate the interpretation of results. Additionally, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198. One area of research is to further investigate its potential therapeutic uses. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have analgesic, anxiolytic, and anti-inflammatory effects, but its potential uses in the treatment of specific diseases have not yet been fully explored. Another area of research is to develop more potent and selective inhibitors of FAAH, which may have even greater therapeutic potential. Additionally, more research is needed to fully understand the mechanisms of action of 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 and its effects on endocannabinoid signaling in the body.

Synthesis Methods

4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 is synthesized through a multistep process that involves the reaction of 4-chloropyrrole-2-carboxylic acid with N-methyl-N-(1-phenylethyl)amine. The resulting product is then subjected to further purification and isolation steps to obtain the final product. This synthesis method has been optimized to produce 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 in high yields and purity.

Scientific Research Applications

4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been extensively studied for its potential therapeutic uses. It has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain, mood, and appetite regulation. By inhibiting FAAH, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 increases the levels of endocannabinoids in the body, leading to a range of physiological effects.

properties

IUPAC Name

4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-10(11-6-4-3-5-7-11)17(2)14(18)13-8-12(15)9-16-13/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAVSSMBBFJZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C(=O)C2=CC(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.